Cas no 1368899-07-3 (Benzo[d]oxazole-6-carbonitrile)
![Benzo[d]oxazole-6-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1368899-07-3x500.png)
Benzo[d]oxazole-6-carbonitrile 化学的及び物理的性質
名前と識別子
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- Benzo[d]oxazole-6-carbonitrile
- 6-Benzoxazolecarbonitrile
-
- インチ: 1S/C8H4N2O/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H
- InChIKey: CTOVTDJQPCCCNO-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(C#N)=CC=C2N=C1
計算された属性
- せいみつぶんしりょう: 144.032362755g/mol
- どういたいしつりょう: 144.032362755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 49.8Ų
Benzo[d]oxazole-6-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM380789-1g |
1,3-benzoxazole-6-carbonitrile |
1368899-07-3 | 95%+ | 1g |
$*** | 2023-03-31 |
Benzo[d]oxazole-6-carbonitrile 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Benzo[d]oxazole-6-carbonitrileに関する追加情報
Benzo[d]oxazole-6-carbonitrile: A Comprehensive Overview
Benzo[d]oxazole-6-carbonitrile (CAS No. 1368899-07-3) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a benzo[d]oxazole ring with a cyano group at the 6-position, exhibits versatile properties that make it a valuable molecule for various applications. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its potential in drug discovery and material synthesis.
The benzo[d]oxazole core of this compound is a fused bicyclic system comprising a benzene ring and an oxazole ring. The cyano group (-C≡N) attached at the 6-position introduces electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This structural feature not only enhances the stability of the compound but also contributes to its reactivity in various chemical transformations. Researchers have exploited these properties to develop novel synthetic routes for benzo[d]oxazole derivatives, which are increasingly being explored for their potential in medicinal chemistry.
Recent studies have demonstrated that Benzo[d]oxazole-6-carbonitrile exhibits promising biological activities, particularly in the context of anticancer and antimicrobial therapies. For instance, investigations into its cytotoxic effects against various cancer cell lines have revealed selective inhibition of tumor growth, suggesting its potential as a lead compound for antineoplastic agents. Additionally, its ability to inhibit bacterial biofilm formation has positioned it as a candidate for developing new antimicrobial agents, addressing the growing challenge of antibiotic resistance.
In the realm of materials science, Benzo[d]oxazole-6-carbonitrile has been utilized as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions through the oxazole nitrogen and cyano group has enabled the synthesis of porous materials with applications in gas storage and catalysis. These findings underscore its versatility across multiple disciplines.
The synthesis of Benzo[d]oxazole-6-carbonitrile typically involves multi-step processes that combine nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have streamlined these processes, making them more efficient and environmentally friendly. For example, the use of transition metal catalysts has facilitated selective formation of the desired product while minimizing side reactions.
From an analytical standpoint, Benzo[d]oxazole-6-carbonitrile can be characterized using a variety of spectroscopic techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These methods provide insights into its electronic structure and molecular interactions, which are critical for understanding its reactivity and biological behavior.
In conclusion, Benzo[d]oxazole-6-carbonitrile (CAS No. 1368899-07-3) stands out as a versatile compound with significant potential in drug discovery, materials science, and chemical synthesis. Its unique structural features and diverse applications continue to drive research efforts aimed at unlocking its full potential across various scientific domains.
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